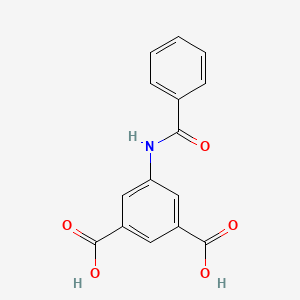

5-Benzoylamino-isophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c17-13(9-4-2-1-3-5-9)16-12-7-10(14(18)19)6-11(8-12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRFDEPXCLSYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzoylamino Isophthalic Acid and Its Structural Analogues

Conventional Synthetic Pathways

Conventional methods for the synthesis of 5-benzoylamino-isophthalic acid and its analogues have traditionally relied on multi-step protocols and solution-based condensation reactions. These methods, while effective, often involve multiple stages of reaction, purification, and isolation.

Multi-Step Synthesis Protocols

The most common route to this compound is a multi-step process that begins with a more readily available starting material, isophthalic acid. The key intermediate in this synthesis is 5-aminoisophthalic acid.

The synthesis commences with the nitration of isophthalic acid to yield 5-nitroisophthalic acid. This is typically followed by a reduction of the nitro group to an amine, furnishing 5-aminoisophthalic acid. jk-sci.comchemistnotes.com A common method for this reduction involves the use of sodium sulfide (B99878) in an aqueous solution. jk-sci.com Another approach is the catalytic hydrogenation of 5-nitroisophthalic acid, which can be carried out in the presence of an alkali metal hydroxide. iitk.ac.in

Once 5-aminoisophthalic acid is obtained, the final step is the benzoylation of the amino group. This reaction introduces the benzoyl moiety, leading to the formation of this compound.

A representative multi-step synthesis is outlined below:

| Step | Reaction | Reactants | Key Conditions | Product |

| 1 | Nitration | Isophthalic acid, Nitrating agent (e.g., nitric acid/sulfuric acid mixture) | Controlled temperature | 5-Nitroisophthalic acid |

| 2 | Reduction | 5-Nitroisophthalic acid, Reducing agent (e.g., Sodium sulfide, Catalytic hydrogenation) | Varies with reducing agent (e.g., heating with Na2S) | 5-Aminoisophthalic acid |

| 3 | Benzoylation | 5-Aminoisophthalic acid, Benzoyl chloride | Basic conditions (Schotten-Baumann) | This compound |

Condensation Reactions in Solution-Based Systems

The pivotal step in the synthesis of this compound from its amino precursor is a condensation reaction. Specifically, the Schotten-Baumann reaction is a widely employed method for the acylation of amines. chemistnotes.comiitk.ac.inbyjus.comwikipedia.org This reaction is typically carried out in a two-phase system, consisting of an aqueous and an organic solvent. wikipedia.org

In the context of synthesizing this compound, 5-aminoisophthalic acid is dissolved or suspended in an aqueous alkaline solution, such as sodium hydroxide. Benzoyl chloride is then added, often in an organic solvent, to the vigorously stirred mixture. The base in the aqueous phase serves to neutralize the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards the formation of the amide product. byjus.com

The general mechanism for the Schotten-Baumann reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemistnotes.com The presence of a base is crucial to deprotonate the resulting positively charged nitrogen, thereby regenerating the nucleophilicity of the amine and neutralizing the HCl byproduct. byjus.com

Expedited and Green Chemistry Approaches

In recent years, there has been a significant drive towards the development of more efficient and environmentally benign synthetic methods. For the synthesis of this compound and its analogues, microwave-assisted techniques and the use of ionic liquids as reaction media represent promising green chemistry approaches.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the principles can be applied to the key reaction steps.

The benzoylation of aromatic amines, a reaction analogous to the final step in the synthesis of the target compound, has been shown to be amenable to microwave irradiation. This technique can potentially reduce the reaction time for the Schotten-Baumann reaction from hours to minutes. Microwave heating can enhance the rate of the nucleophilic attack of the amine on the benzoyl chloride, leading to a more efficient formation of the amide bond.

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents in chemical synthesis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.

While the use of ionic liquids for the direct synthesis of this compound has not been specifically reported, ILs have been successfully employed as solvents and catalysts for acylation reactions. An appropriate ionic liquid could potentially serve as the reaction medium for the Schotten-Baumann reaction, replacing volatile organic solvents. The choice of the cation and anion of the ionic liquid can influence the solubility of the reactants and the rate of the reaction.

Strategies for Functional Derivatization

The structure of this compound, with its two carboxylic acid groups, offers opportunities for further chemical modification or functional derivatization. These modifications can be used to tune the properties of the molecule for specific applications, such as in the synthesis of polymers or other complex architectures.

The carboxylic acid moieties are the primary sites for derivatization. Common transformations include:

Esterification: The carboxylic acid groups can be converted to esters by reaction with alcohols in the presence of an acid catalyst. For instance, treatment with ethanol (B145695) and a strong acid like sulfuric acid or gaseous hydrochloric acid can yield the corresponding diethyl ester. google.com

Amide Formation: The carboxylic acid groups can be reacted with amines to form amides. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine.

These derivatization reactions allow for the incorporation of a wide variety of functional groups onto the this compound backbone, thereby expanding its utility as a building block in materials science and organic synthesis.

Introduction of Chiral Moieties

The incorporation of chirality into the this compound framework is a key strategy for developing enantiomerically pure compounds. Such syntheses typically rely on the use of chiral starting materials or enantioselective catalytic methods.

A primary approach involves the condensation of a derivative of 5-aminoisophthalic acid, such as the corresponding acyl chloride, with a chiral amine or the ester of a chiral amino acid. This method directly attaches a stereocenter to the isophthalamide (B1672271) backbone. The versatility of this strategy allows for the introduction of a wide variety of chiral side chains, depending on the chosen amino component.

Alternatively, modern enantioselective synthesis techniques can be employed. These methods may involve the use of chiral Brønsted acid or base catalysts to control the stereochemical outcome of a key bond-forming reaction. nih.gov For instance, strategies involving the non-covalent stabilization of reactive intermediates, such as radical cations, with a chiral catalyst can guide the reaction pathway to favor one enantiomer over the other. nih.gov Phase transfer catalysis using chiral catalysts, like those derived from cinchona alkaloids, has also been successfully used to prepare enantiomerically enriched proline scaffolds, a principle that can be extended to the synthesis of chiral isophthalamide derivatives. mdpi.com Enzymatic reactions, which are inherently stereospecific, also offer a powerful tool for introducing chirality, for example, through regioselective and stereoselective halogenation or other modifications on a precursor molecule. nih.gov

Incorporation of Heteroaromatic and Substituted Phenyl Groups

The functionalization of the isophthalamide scaffold with various aromatic and heterocyclic moieties is readily achieved through standard amide bond formation reactions. This approach allows for significant structural diversity, enabling the synthesis of analogues with tailored electronic and steric properties.

The most common method involves the reaction of isophthaloyl dichloride (the di-acid chloride of isophthalic acid) with substituted anilines or amino-heterocycles. This condensation reaction is versatile and has been used to synthesize a wide array of structural analogues. For example, a series of bis(5-X-pyridin-2-yl)isophthalamides were synthesized by reacting isophthaloyl chloride with various substituted 2-aminopyridines. mdpi.com This work demonstrates the straightforward incorporation of heteroaromatic rings bearing different substituents.

Similarly, the synthesis of isophthalamide analogues bearing substituted phenyl groups has been extensively reported. By selecting appropriately substituted anilines as coupling partners, researchers have prepared libraries of compounds. One such study detailed the synthesis of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, which are structural analogues of isophthalamides, through a multi-step sequence involving acylation and amidation. researchgate.net The synthesis of symmetric bis-α-ketoamides also relies on this fundamental amide coupling strategy. nih.gov These methodologies highlight the modular nature of the synthesis, where the properties of the final molecule can be systematically altered by changing the peripheral aromatic or heteroaromatic groups.

Table 1: Examples of Substituted Aminopyridines for Synthesis of Heteroaromatic Isophthalamides mdpi.com

| Reactant | Resulting Moiety in Final Compound |

| 2-Aminopyridine | Pyridin-2-yl |

| 5-Fluoro-2-aminopyridine | 5-Fluoro-pyridin-2-yl |

| 5-Chloro-2-aminopyridine | 5-Chloro-pyridin-2-yl |

| 5-Bromo-2-aminopyridine | 5-Bromo-pyridin-2-yl |

| 5-Iodo-2-aminopyridine | 5-Iodo-pyridin-2-yl |

| 5-Nitro-2-aminopyridine | 5-Nitro-pyridin-2-yl |

Halogenation and Nitro-Substitution Reactions

Introducing halogen atoms and nitro groups onto the aromatic rings of the isophthalamide structure is a critical method for modulating the electronic properties of the molecule. These strong electron-withdrawing groups can influence molecular interactions, reactivity, and biological activity. These functionalizations can be achieved either by using pre-functionalized starting materials or by direct electrophilic substitution on the aromatic core.

Nitro-Substitution: The nitro group is typically introduced onto the central isophthalic acid ring prior to the amide bond formation steps. The synthesis of 5-nitroisophthalic acid is a well-established industrial process achieved through the direct nitration of isophthalic acid. chemicalbook.com This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com The resulting 5-nitroisophthalic acid is a key intermediate. For the synthesis of 5-amino isophthalic acid derivatives, the nitro group is subsequently reduced to an amine. This reduction can be performed using various methods, such as catalytic hydrogenation with a palladium-on-carbon catalyst or chemical reduction with agents like ferrous sulfate (B86663) or sodium disulfide. google.comgoogle.com The resulting 5-aminoisophthalic acid is the direct precursor that can then be acylated (e.g., with benzoyl chloride) to yield the target this compound.

A continuous synthesis method for 5-nitroisophthalic acid has also been developed, which significantly shortens reaction times and improves safety by using a continuous reactor system. google.com

Halogenation: Halogenation can be accomplished in several ways. One common strategy is to begin the synthesis with an already halogenated starting material. For example, 4-chloroisophthalic acid and 4-bromoisophthalic acid are used as precursors to build more complex halogenated frameworks. google.comresearchgate.net Nitration of 4-chloroisophthalic acid, for instance, yields 4-chloro-5-nitroisophthalic acid, which can then be further elaborated. google.com

Another approach is the direct halogenation of the isophthalamide scaffold or its precursors. Modern photocatalytic methods using visible light have emerged as powerful and efficient techniques for halogenation under mild conditions. mdpi.com These methods can be applied for chlorination, bromination, and iodination of various organic molecules. mdpi.com Furthermore, halogen substituents can be incorporated into the peripheral aromatic groups, as demonstrated by the synthesis of isophthalamides from halogenated aminopyridines, leading to compounds like bis(5-fluoro-pyridin-2-yl)isophthalamide and its chloro, bromo, and iodo counterparts. mdpi.com

Advanced Characterization and Structural Elucidation of 5 Benzoylamino Isophthalic Acid Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to the verification of the molecular structure of 5-benzoylamino-isophthalic acid and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry each provide unique and complementary information, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of this compound derivatives. While a specific spectrum for the parent compound is not publicly available, analysis of related structures provides a clear indication of the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features.

For instance, the ¹H NMR spectrum of a related compound, 5-(benzoylamino)valeric acid, shows characteristic signals for the benzoyl group protons. chemicalbook.com Similarly, the ¹H NMR spectrum of isophthalic acid in DMSO-d₆ displays distinct resonances for its aromatic protons. chemicalbook.com The protons on the isophthalic acid ring are expected at approximately 8.55 ppm (t, 1H), 8.22 ppm (d, 2H), and 7.68 ppm (t, 1H). chemicalbook.com

In a derivative like dimethyl 5-(2-chloroethoxy)isophthalate, the protons of the isophthalate (B1238265) ring appear at δ 8.10 (t, 1H) and 7.71 (d, 2H), with the methyl ester protons showing a singlet at δ 3.89 (s, 6H). The ethoxy protons are observed at δ 4.40 (t, 2H) and 3.98 (t, 2H). researchgate.net For more complex derivatives, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, ¹H-NMR spectroscopy confirms the presence of all expected proton signals, including those for the aromatic rings and aliphatic portions of the molecule. chemicalbook.com

A summary of expected and observed ¹H NMR chemical shifts for derivatives of this compound is presented below.

| Compound/Moiety | Proton | Expected Chemical Shift (ppm) | Solvent |

| Isophthalic acid | Aromatic H | 8.55 (t), 8.22 (d), 7.68 (t) | DMSO-d₆ |

| Isophthalic acid | Carboxyl H | ~13.3 | DMSO-d₆ |

| Dimethyl 5-(2-chloroethoxy)isophthalate | Aromatic H | 8.10 (t), 7.71 (d) | DMSO-d₆ |

| Dimethyl 5-(2-chloroethoxy)isophthalate | Methoxy H | 3.89 (s) | DMSO-d₆ |

| Dimethyl 5-(2-chloroethoxy)isophthalate | Ethoxy H | 4.40 (t), 3.98 (t) | DMSO-d₆ |

| 3,5-Bis(trifluoromethyl)benzoic Acid | Aromatic H | 8.5 - 8.6 (d), 8.1 - 8.4 (t) | Various |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of the carboxylic acid, amide, and aromatic functionalities.

The IR spectrum of benzoic acid, a structural component of the target molecule, shows a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. chemicalbook.com The carbonyl (C=O) stretching of the carboxylic acid is also a prominent feature. The precursor, 5-aminoisophthalic acid, displays characteristic IR absorption bands corresponding to the amine (N-H), carboxylic acid (O-H), and carbonyl (C=O) groups. chemicalbook.com

In derivatives such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the IR spectrum shows distinctive absorbance bands for three different C=O groups at 1770, 1707, and 1595 cm⁻¹, along with an N–H stretch at 3269 cm⁻¹. chemicalbook.com For metal-organic frameworks (MOFs) synthesized from isophthalic acid, the IR spectra show the characteristic bands of the ligand, which may shift upon coordination to the metal center. nist.gov

The key IR absorption bands for functional groups in this compound and its precursors are summarized below.

| Compound/Moiety | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| Benzoic Acid | O-H (Carboxylic Acid) | ~3300 - 2500 (broad) |

| 5-Aminoisophthalic Acid | N-H (Amine) | ~3400 - 3300 |

| 5-Aminoisophthalic Acid | C=O (Carboxylic Acid) | ~1700 |

| Amide Derivative | N-H (Amide) | ~3300 |

| Amide Derivative | C=O (Amide I) | ~1650 |

| Amide Derivative | N-H bend (Amide II) | ~1550 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives, providing definitive confirmation of their molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The mass spectrum of the parent isophthalic acid shows a molecular ion peak corresponding to its molecular weight of 166.13 g/mol . nih.govmzcloud.org The fragmentation pattern provides further structural information. For instance, the electron ionization (EI) mass spectrum of isophthalic acid shows major peaks at m/z 149, 166, 65, 50, and 121. nih.gov

In the characterization of derivatives like (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, mass spectrometry is used alongside NMR and IR to confirm the final structure. chemicalbook.com For isophthalic acid itself, advanced mass spectral databases provide detailed information on its fragmentation under various ionization conditions. mzcloud.org

The expected and observed mass spectral data for isophthalic acid are provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) | Ionization Method |

| Isophthalic acid | C₈H₆O₄ | 166.13 | 166, 149, 121, 65, 50 | Electron Ionization (EI) |

Diffraction Techniques for Crystalline and Supramolecular Architectures

Diffraction techniques are essential for understanding the three-dimensional arrangement of molecules in the solid state. Single-crystal X-ray diffraction provides precise atomic coordinates for crystalline materials, while wide-angle X-ray diffraction is used to probe the structure of semi-crystalline polymers.

Single-Crystal X-ray Diffraction Studies

For example, the crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid reveals a non-planar molecule where the two benzene (B151609) rings are nearly perpendicular to each other. epa.govresearchgate.net The molecules are linked by multiple O—H⋯O hydrogen bonds, forming undulating sheets. epa.govresearchgate.net In co-crystals of 5-aminoisophthalic acid with other molecules, such as 1,2-bis(pyridin-4-yl)ethene or benzhydrazide, the components are held together by a network of N-H⋯O and O-H⋯N hydrogen bonds, forming extended sheets or discrete hydrogen-bonded units. nih.govresearchgate.net

The crystal structure of a derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, is stabilized by intramolecular N-H⋯O hydrogen bonding, which forms an S(6) loop motif. chemicalbook.com The molecules pack as dimers through C-H⋯O interactions, and these dimers are further stabilized by π⋯π stacking between aromatic rings. chemicalbook.com

A summary of crystallographic data for a representative derivative is provided below.

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 5-[(4-carboxybenzyl)oxy]isophthalic acid | Not specified | Not specified | O—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, C—H⋯π interactions | epa.govresearchgate.net |

| Co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene | Not specified | Not specified | N-H⋯O and O-H⋯N hydrogen bonds | nih.gov |

| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | Not specified | Not specified | Intramolecular N-H⋯O, intermolecular C-H⋯O, π⋯π stacking | chemicalbook.com |

Wide-Angle X-ray Diffraction (WAXD) for Polymer Systems

Wide-angle X-ray diffraction (WAXD) is a key technique for characterizing the semi-crystalline nature of polymers derived from this compound. The resulting diffraction patterns provide information on the degree of crystallinity and the packing of polymer chains.

Aromatic polyamides, or aramids, synthesized from derivatives of this compound often exhibit a high degree of thermal stability and can possess ordered structures. For example, polyamides prepared from (2S)-5-[4-(4-methyl-2-phthalimidylpentanoyl-amino)benzoylamino]isophthalic acid and various diisocyanates show interesting thermal properties, suggesting a degree of structural order. mdpi.com Similarly, novel aromatic polyamides containing dibenzobarrelene pendant groups, synthesized from 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido) isophthalic acid, are readily formed into membranes, a property often associated with specific polymer chain packing that can be analyzed by WAXD. repositorioinstitucional.mx

The synthesis of copolyamides, such as PA56/PA66, and their characterization often involves techniques to study their crystallinity, for which WAXD is a primary tool. nih.gov The incorporation of building blocks like 2,5-furandicarboxylic acid into polyamides also results in materials whose structure and properties are extensively investigated, including their crystalline nature. rsc.org While specific WAXD patterns are dependent on the exact polymer structure and processing conditions, the presence of the rigid benzoylamino-isophthalic acid moiety is expected to influence the chain packing and result in characteristic diffraction peaks.

| Polymer System | Monomers | Expected WAXD Features |

| Aromatic Polyamides | (2S)-5-[4-(4-methyl-2-phthalimidylpentanoyl-amino)benzoylamino]isophthalic acid, diisocyanates | Peaks indicative of semi-crystalline domains |

| Polyamides with pendant groups | 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido) isophthalic acid, aromatic diamines | Broad amorphous halo with potential crystalline reflections |

| Bio-based Copolyamides | Adipic acid, 1,5-pentamethylenediamine, hexamethylenediamine | Diffraction patterns showing changes in crystallinity with copolymer composition |

Thermal and Morphological Characterization in the Context of Material Design

The design of advanced polymeric materials necessitates a thorough understanding of their behavior under various thermal and physical conditions. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) are instrumental in elucidating the properties of polyamides derived from this compound, guiding their development for applications demanding high thermal stability and specific morphological features.

Thermogravimetric Analysis (TGA) for Polymer Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polyamides, TGA provides critical data on decomposition temperatures, the amount of volatile products released, and the residual mass (char yield) at high temperatures. This information is vital for determining the upper service temperature of the material and its potential as a flame retardant.

The thermal stability of aromatic polyamides is largely attributed to the high dissociation energy of the aromatic and amide bonds within the polymer backbone. The introduction of bulky pendant groups, such as the benzoylamino group in this compound, can influence the thermal stability. While specific TGA data for polyamides derived directly from this compound is not extensively available in public literature, studies on closely related aromatic polyamides provide valuable insights.

For instance, research on aromatic polyamides containing pendant bulky naphthalene-8-oxybenzamide units, synthesized from a diamine and various aromatic diacids, demonstrated good thermal stability. These polyamides exhibited 10% weight loss temperatures (T10%) in the range of 460–518 °C and char yields at 800 °C under a nitrogen atmosphere between 50–65%, depending on the specific aromatic diacid used. researchgate.net Similarly, novel polyimides, which share structural similarities with polyamides in terms of aromaticity and high-temperature performance, have shown 5% weight loss temperatures between 500–539 °C and char yields of 51–60% at 800 °C in nitrogen. nih.gov

In a study on polyamides derived from a chiral diacid, (2S)-5-[4-(4-methyl-2-phthalimidylpentanoyl-amino)benzoylamino]isophthalic acid, the resulting polymers showed a 5% mass loss temperature of up to 355 °C in a nitrogen atmosphere. researchgate.net Another study on polyamides synthesized from 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-di-carboximido) isophthalic acid, a derivative of 5-aminoisophthalic acid, reported excellent thermal stability with an onset of decomposition at 430 °C. mdpi.com

The following interactive table summarizes typical thermal stability data for related aromatic polyamides, which can serve as a reference for estimating the performance of polymers derived from this compound.

| Polymer System | TGA Parameter | Temperature (°C) | Char Yield at 800°C (%) |

| Aromatic polyamides with pendant naphthalene-8-oxybenzamide units | 10% Weight Loss (T10%) | 460-518 | 50-65 |

| Poly(diketone imide)s | 5% Weight Loss (T5%) | 503-539 | 51-60 |

| Polyamides from a chiral benzoylamino isophthalic acid derivative | 5% Weight Loss (T5%) | up to 355 | Not Reported |

| Polyamides from a 5-aminoisophthalic acid derivative | Onset of Decomposition | 430 | Not Reported |

Differential Scanning Calorimetry (DSC) for Polymer Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition temperature is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, significantly impacting the material's mechanical properties and processing window.

For amorphous or semi-crystalline aromatic polyamides, the Tg is often high due to the rigidity of the polymer backbone and strong intermolecular hydrogen bonding between amide groups. The introduction of bulky side groups, like the benzoylamino group, can affect chain packing and mobility, thereby influencing the Tg.

While specific DSC data for polyamides based on this compound is scarce, studies on analogous systems offer valuable comparisons. For example, novel aromatic polyamides with pendant naphthalene-8-oxybenzamide units exhibited glass transition temperatures in the range of 207 °C to 245 °C, indicating their potential for processing at these temperatures. researchgate.net Poly(diketone imide)s have been reported to have even higher glass transition temperatures, ranging from 203–275°C. nih.gov In another example, copolymerized poly(m-phenylene isophthalamide) (co-PMIA) showed a glass transition temperature of 267 °C. researchgate.net

The data in the interactive table below illustrates the typical glass transition temperatures for related high-performance aromatic polymers.

| Polymer System | Glass Transition Temperature (Tg) (°C) |

| Aromatic polyamides with pendant naphthalene-8-oxybenzamide units | 207-245 |

| Poly(diketone imide)s | 203-275 |

| Copolymerized poly(m-phenylene isophthalamide) (co-PMIA) | 267 |

These values underscore the high-temperature capabilities of such aromatic polymers and suggest that polyamides derived from this compound would likely exhibit similarly high glass transition temperatures, making them suitable for applications where dimensional stability at elevated temperatures is required.

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a critical tool for characterizing the surface topography and morphology of materials at the micro- and nanoscale. In polymer science, SEM is used to examine the fracture surfaces of materials to understand failure mechanisms, to observe the phase morphology of polymer blends and composites, and to visualize the porous structure of membranes and foams.

For polyamides derived from this compound, SEM analysis can reveal important information about the material's microstructure, which is influenced by factors such as the polymerization method, processing conditions, and the presence of any fillers or additives. The morphology, in turn, has a profound impact on the mechanical and physical properties of the final product.

SEM has also been used to study the morphology of polyamide composite aerogels, where poly(m-phenylene isophthalamide) particles were observed to be either separate or stacked within a graphene network. researchgate.net Furthermore, in the context of polymer blends, SEM can be used to assess the miscibility and phase separation of the components, which is crucial for the final properties of the blend.

The morphology of polyamides can range from fibrillar and porous structures to dense and homogeneous surfaces, depending on the specific composition and processing. This versatility in morphology allows for the tailoring of these materials for a wide array of applications, from high-strength fibers to selective membranes.

Applications in Advanced Material Science

Polymer and Copolymer Synthesis

5-Benzoylamino-isophthalic acid serves as a key dicarboxylic acid monomer in polycondensation reactions. The pendant benzoylamino group can be further modified, allowing for the introduction of various functional or chiral side groups that influence the final properties of the polymer, such as solubility, thermal behavior, and optical activity.

Polyamides, a class of high-performance polymers, have been successfully synthesized using this compound and its derivatives. The direct polycondensation of this diacid monomer with various aromatic diamines is a common synthetic route. For instance, a series of polyisophthalamides with pendant oligomeric benzamide (B126) groups were prepared from 5-(4-benzoylamino-1-benzoylamino)isophthalic acid and aromatic diamines using the Yamazaki reaction capes.gov.br. These polymers were characterized for their properties and compared to their unsubstituted counterparts capes.gov.br.

The introduction of bulky pendant groups via the benzoylamino moiety is a key strategy to enhance the solubility of otherwise rigid aromatic polyamides. Wholly aromatic polyamides are known for their exceptional thermal and mechanical properties but often suffer from poor solubility, which limits their processability iut.ac.ir. By modifying the isophthalic acid core, researchers can create polymers that are readily soluble in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), facilitating their use in applications like film and membrane casting nih.govrepositorioinstitucional.mx.

Properties of Polyamides Derived from this compound Derivatives

| Polymer Name/Derivative Used | Diamines Used | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight-Loss Temp. (°C) | Solubility |

|---|---|---|---|---|---|

| Polyamides from 5-[4-(2-phthalimidiylpropanoylamino)-benzoylamino]isophthalic acid | Various aromatic diamines | 0.50 - 0.79 | > 200 | 372 - 422 | Soluble in NMP, DMAc, DMF |

| Polyamides from (2S)-5-[4-(4-methyl-2-phthalimidylpentanoyl-amino)benzoylamino]isophthalic acid | Aliphatic and aromatic diisocyanates | Not specified | Not specified | Up to 355 | Organosoluble |

| Polyamides from 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido) isophthalic acid | 6F, MIMA, TEMPD, TMPD | 0.40 - 0.82 | Not specified | > 430 | Soluble in aprotic polar solvents |

Polyimides (PIs) and poly(urethane-imide)s (PUIs) are classes of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of these materials typically involves the reaction of dianhydrides with diamines (for polyimides) or diisocyanates (which can form part of a polyurethane backbone) researchgate.nettue.nl.

While direct polymerization of this compound into polyimides is not the standard route, its structural motifs can be incorporated. For example, a dicarboxylic acid like this can be used to synthesize a new diamine monomer containing the benzoylamino group, which can then be polymerized with a dianhydride. Alternatively, it can be converted into a dianhydride itself, although this is a more complex synthetic transformation.

In the context of poly(urethane-imide)s, the synthesis often involves reacting an isocyanate-terminated polyurethane prepolymer with a dianhydride researchgate.netresearchgate.net. Another approach involves the reaction of a diol with a dicarbonylazide bearing preformed imide rings researchgate.net. The incorporation of rigid, aromatic structures like this compound is a strategy to enhance the thermal stability of the resulting PUI elastomers tue.nl. The synthesis can be performed in a solvent-free process where an isocyanate-terminated imide prepolymer is first formed and then reacted to create the final PUI material tue.nl.

A significant application of this compound is in the creation of optically active, or chiral, polymers. This is achieved by functionalizing the core monomer with a chiral moiety, typically derived from natural amino acids like L-alanine, L-leucine, or S-valine. nih.govmdpi.comresearchgate.net

The synthesis process involves a multi-step approach. For example, an amino acid (e.g., L-isoleucine) is first reacted with phthalic anhydride (B1165640) to form a chiral imide acid. This product is then converted to its acid chloride, which subsequently reacts with 5-aminoisophthalic acid to yield the final chiral aromatic diacid monomer, such as 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid. researchgate.net This chiral diacid can then be polymerized with various achiral diamines or diisocyanates. The chirality is thus introduced into the polymer system as a pendant group on the main chain. nih.govresearchgate.net

These optically active polyamides often exhibit enhanced solubility due to the bulky, asymmetric pendant groups, which disrupt chain packing. iut.ac.irnih.gov They are of great interest for applications such as chiral stationary phases for chromatography, chiral liquid crystals, and asymmetric catalysis. researchgate.net The synthesis of these polymers can be performed efficiently using methods like microwave-assisted polycondensation, which significantly reduces reaction times compared to conventional heating. nih.govresearchgate.net

Aromatic polyamides, known as aramids, are inherently more flame resistant than their aliphatic counterparts due to their high thermal stability and tendency to form a protective char layer upon combustion. The structure of this compound, with its high concentration of aromatic rings and amide linkages, contributes to these desirable properties. mdpi.com

While specific studies focusing solely on this compound as a flame-retardant monomer are not extensively detailed, the principles of flame retardancy in polymers suggest its utility. Polymers containing aromatic and amide groups generally exhibit good thermal stability and flame-retardant characteristics. mdpi.comgoogleapis.com The synthesis of polyamides using monomers that incorporate phosphorus-containing anions or are blended with additives like zinc borate (B1201080) are established strategies to create flame-retardant thermoplastic compositions. google.com The inherent properties of polymers derived from this compound make them suitable candidates for creating materials that require high performance in demanding, high-temperature environments.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The dicarboxylic acid functionality of this compound and its analogues makes them excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands to create one-, two-, or three-dimensional crystalline networks. rsc.org

The design of the organic ligand is crucial as it dictates the topology, porosity, and ultimate function of the resulting MOF or CP. rsc.org Ligands derived from isophthalic acid are widely used. The two carboxylate groups at the 1- and 3-positions of the benzene (B151609) ring can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. researchgate.net This versatility allows for the formation of diverse network architectures.

In the case of 5-substituted isophthalic acids, such as 5-aminoisophthalic acid or 5-(4-carboxybenzoylamino)-isophthalic acid, the substituent group can influence the final structure and add functionality. rsc.orgmdpi.com For example, the amino group in 5-aminoisophthalic acid can act as a hydrogen bond donor/acceptor site, influencing the packing of the framework, or it can be a site for post-synthetic modification. mdpi.com

Studies on the closely related ligand 5-(4-carboxybenzoylamino)-isophthalic acid (H3L) have shown its ability to form multi-dimensional frameworks with various divalent metal ions (Co²⁺, Cd²⁺, Zn²⁺, Ni²⁺). rsc.org The coordination is often assisted by ancillary N-donor ligands (like bipyridine derivatives), which help control the dimensionality and topology of the final structure. rsc.org The resulting frameworks have exhibited diverse architectures, from 2D grid layers to complex 3D pillar-layer structures. rsc.org Similarly, ligands like 5-(benzimidazole-1-yl)isophthalic acid have been used to construct 3D frameworks that show potential for applications in fluorescence sensing. nih.govrsc.org

Examples of MOFs/CPs from 5-Substituted Isophthalic Acid Ligands

| Ligand | Metal Ion(s) | Ancillary Ligand(s) | Resulting Structure/Topology | Reference |

|---|---|---|---|---|

| 5-(4-carboxybenzoylamino)-isophthalic acid (H3L) | Co²⁺, Cd²⁺ | 1,2-bis(4-pyridyl)ethene (bpe) | 3D pillar-layer architecture | rsc.org |

| 5-(4-carboxybenzoylamino)-isophthalic acid (H3L) | Zn²⁺ | 1,2-bis(4-pyridyl)ethene (bpe) | 3D structure with tetranuclear Zn₄(μ₃-OH)₂(COO)₆(bpe)₄ units | rsc.org |

| 5-(4-carboxybenzoylamino)-isophthalic acid (H3L) | Ni²⁺ | 1,2-bis(4-pyridyl)diazene (bpa) | 2D (4,4) grid layer structure | rsc.org |

| 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa) | Cd²⁺, Zn²⁺, Co²⁺ | None | 3D framework | nih.gov |

| 5-aminoisophthalic acid (H₂aip) | Dy³⁺ | None | 3D frameworks | mdpi.com |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid (H₄L) | Zn²⁺, Mn²⁺, Pb²⁺ | None | 3D network structures | researchgate.net |

Structural Architectures of Derived MOFs and CPs (e.g., 2D, 3D Networks, Porous Frameworks)

There is no specific research detailing the structural architectures of MOFs or CPs derived directly from this compound. However, the broader family of substituted isophthalic acids has been extensively used to create a wide variety of structural architectures. The dimensionality and topology of these frameworks are highly dependent on the coordination preferences of the metal ions, the geometry of the organic linker, and the reaction conditions. For instance, derivatives such as 5-aminoisophthalic acid and 5-nitroisophthalic acid have been shown to form both two-dimensional (2D) layered structures and complex three-dimensional (3D) networks.

It is plausible that this compound, with its bent geometry and potential for hydrogen bonding via the amide group, could also form diverse network structures. The benzoyl group could influence the framework's architecture through steric hindrance or by participating in intermolecular interactions, potentially leading to unique topologies not observed with simpler isophthalic acid derivatives.

Tuning of Pore Characteristics and Framework Stability

The ability to tune pore characteristics and framework stability is a cornerstone of MOF design. While no studies have been conducted on MOFs synthesized from this compound, research on related systems offers insights into how these properties could be modulated. The introduction of functional groups on the isophthalic acid backbone is a common strategy for tuning the chemical environment and size of the pores.

Integration into Composite Materials

The integration of MOFs and CPs into composite materials is a rapidly growing field of research, aimed at combining the properties of the framework with a host matrix to create materials with enhanced functionality. There are no documented examples of composite materials that specifically incorporate frameworks derived from this compound.

In general, isophthalic acid-based MOFs have been incorporated into various matrices, including polymers and inorganic materials, to create composites for applications such as gas separation, catalysis, and sensing. The functional groups on the organic linker can play a crucial role in the compatibility and interaction between the MOF and the matrix material. The benzoyl group of this compound could potentially enhance interactions with aromatic polymer matrices, leading to well-dispersed and robust composite materials.

Supramolecular Chemistry and Self Organization

Non-Covalent Interactions in Self-Assembly Processes

The spontaneous organization of 5-Benzoylamino-isophthalic acid into larger aggregates is a direct consequence of a delicate balance of several non-covalent interactions. These weak, yet collectively significant, forces are the primary drivers behind the formation of ordered supramolecular structures.

Hydrogen-Bonding Networks

Hydrogen bonding is a paramount directional interaction in the self-assembly of this compound. The molecule possesses multiple hydrogen bond donor and acceptor sites, primarily the carboxylic acid groups and the amide linkage. The carboxylic acid moieties can form robust and highly directional hydrogen bonds, often leading to the formation of dimeric or catemeric motifs. In the solid state, crystalline isophthalic acid itself is structured through hydrogen bonds that create infinite chains. wikipedia.org

In derivatives such as 5-aminoisophthalic acid, co-crystals exhibit extensive hydrogen-bonded sheets formed by N-H⋯O and O-H⋯N interactions. researchgate.net Furthermore, studies on 5-alkylamido isophthalic acid derivatives have shown that the formation of cyclic hexamers, stabilized by twelve hydrogen bonds between the carboxylic acid groups, is a key step in their self-assembly process. doktornarabote.ru The amide group in this compound also contributes significantly to the hydrogen-bonding network, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. These amide-to-amide hydrogen bonds can further stabilize the assembled structures. doktornarabote.ru The interplay between the carboxylic acid and amide hydrogen bonds leads to the formation of extensive and stable one-, two-, or even three-dimensional networks. epa.govnih.gov

π-π Stacking Interactions

The presence of multiple aromatic rings in this compound—the central phenyl ring and the benzoyl group—makes π-π stacking a crucial non-covalent interaction in its self-assembly. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. libretexts.org The stacking of these rings can occur in a face-to-face or a displaced arrangement and contributes significantly to the stability of the resulting supramolecular structures. libretexts.org

Van der Waals Forces in Aggregate Formation

While hydrogen bonding and π-π stacking are highly directional and specific, the more diffuse and non-directional van der Waals forces also play a critical role in the aggregation of this compound. These forces, which include dipole-dipole, dipole-induced dipole, and London dispersion forces, are collectively significant, especially in the packing of the molecules within a larger assembly. mdpi.com

Formation of Supramolecular Gels and Organogelators

Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Derivatives of 5-amidoisophthalic acid have shown significant promise as organogelators. doktornarabote.rumdpi.com Specifically, 5-alkylamido isophthalic acid derivatives with varying alkyl chain lengths have been synthesized and shown to be effective gelators for low polarity solvents. doktornarabote.ru One derivative with a branched alkyl chain acts as a "supergelator," capable of forming stable gels in numerous organic solvents. doktornarabote.ru

The gelation process is driven by the hierarchical self-assembly of the gelator molecules. doktornarabote.ru In the case of 5-alkylamido isophthalic acids, this involves the initial formation of hydrogen-bonded cyclic hexamers, which then stack into nanofibers. These nanofibers subsequently entangle to create the gel network that immobilizes the solvent. doktornarabote.ru The gelation ability is influenced by the nature of the solvent and the structure of the gelator. doktornarabote.rumdpi.com For instance, aromatic solvents can interfere with the π-π stacking interactions that stabilize the gel network. mdpi.com Given the structural similarities, it is highly probable that this compound could also function as an effective organogelator, with the benzoyl group potentially influencing the gelation properties through enhanced aromatic interactions.

Hierarchical Self-Assembly into Ordered Structures

The formation of complex and functional supramolecular structures from this compound is a hierarchical process. This means that the self-assembly occurs in a stepwise manner, with simple, primary structures aggregating to form larger, more complex secondary and tertiary structures. This hierarchical approach is a common theme in the self-assembly of 5-amidoisophthalic acid derivatives. doktornarabote.ru

The initial step in the hierarchical self-assembly of 5-alkylamido isophthalic acids is the formation of cyclic hexamers through hydrogen bonding. doktornarabote.ru These primary structures then stack upon one another, stabilized by π-π stacking and van der Waals forces, to form one-dimensional nanofibers. doktornarabote.rumdpi.com These nanofibers can then further organize into bundles or entangle to form the three-dimensional networks observed in supramolecular gels. mdpi.com This multi-step assembly process allows for a high degree of control over the final morphology and properties of the resulting material. The specific nature of the substituent at the 5-position, in this case, the benzoyl group, would be expected to play a significant role in modulating this hierarchical assembly process, influencing the packing and stability of the resulting ordered structures.

Catalytic Applications of 5 Benzoylamino Isophthalic Acid Derivatives

Heterogeneous Catalysis via MOF/CP Derivatives

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of 5-benzoylamino-isophthalic acid and its derivatives as the organic linker has led to the development of novel heterogeneous catalysts. These materials offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recyclability, and high thermal and chemical stability.

The introduction of functional groups, such as amino groups, into the MOF structure can create bifunctional catalysts with both Lewis acid sites (from the metal centers) and basic sites (from the amino groups). nih.gov This synergistic combination can enhance catalytic activity and selectivity in various reactions. For instance, a series of amino-modified copper-based MOFs have been shown to be effective heterogeneous catalysts. nih.gov

Derivatives of 5-aminoisophthalic acid have also been used to synthesize new coordination polymers with various transition metals like iron, nickel, and manganese. rsc.org These materials have been investigated for their electrochemical properties and potential as electrocatalysts. rsc.org The specific structure and properties of the resulting MOFs or CPs, and consequently their catalytic applications, are highly dependent on the metal used and the specific derivative of the isophthalic acid. For example, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and metals such as cadmium, zinc, cobalt, and nickel have been synthesized and characterized, with some showing potential in fluorescence-based detection. nih.gov

Table 1: Examples of MOF/CP Derivatives of 5-Substituted Isophthalic Acids and their Catalytic Applications

| MOF/CP Name | Metal Center | Isophthalic Acid Derivative | Catalytic Application |

| Amino-modified HKUST-1 | Copper | 5-Aminoisophthalic acid (used in modification) | Knoevenagel Condensation nih.gov |

| [Fe(AIP)] (1), [M(L)] [M = Fe (2), Ni (3)], [NiFe(L)] (4), [Mn(L)] (5) | Iron, Nickel, Manganese | 5-Aminoisophthalic acid (H2AIP), 5-((thiazol-2-ylmethyl)amino)isophthalic acid (LH2) | Electrochemical CO2 activation rsc.org |

| [Cd(bipa)]n (1), {[Zn2(bipa)2]·2C2H5OH}n (2), {[Co(bipa)]·C2H5OH}n (3), {[Ni(bipa)2]·2DMA}n (4) | Cadmium, Zinc, Cobalt, Nickel | 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) | Fluorescence detection of Fe(III) and Cr(VI) nih.gov |

| Ni-AIP | Nickel | 5-Aminoisophthalic acid (AIP) | Photodegradation of phenol (B47542) researchgate.net |

This table is for illustrative purposes and includes derivatives of 5-aminoisophthalic acid to demonstrate the broader catalytic scope of this class of compounds.

Catalytic Activity in Specific Organic Transformations

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, is efficiently catalyzed by MOFs derived from 5-substituted isophthalic acids. Amino-functionalized MOFs, in particular, have demonstrated excellent catalytic activity for this transformation under mild conditions. nih.gov

In a study utilizing amino-bifunctional frameworks, the Knoevenagel condensation of benzaldehyde (B42025) and malononitrile (B47326) was investigated. nih.gov The catalyst, which incorporates amino groups into a copper-based MOF, achieved a 100% conversion rate at room temperature within a remarkably short reaction time of 5 minutes. nih.gov The bifunctional nature of the catalyst, possessing both Lewis acidic copper sites and basic amino groups, is believed to be crucial for its high efficiency. The catalyst also exhibited good reusability, maintaining its structural integrity and activity for at least five consecutive runs. nih.gov

Table 2: Catalytic Performance in Knoevenagel Condensation

| Catalyst | Substrates | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

| Amino-modified HKUST-1 | Benzaldehyde, Malononitrile | Ethanol (B145695) | Room Temperature | 5 | 100 nih.gov |

The capture and subsequent conversion of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating climate change. MOFs and CPs derived from 5-aminoisophthalic acid have shown promise in this field. rsc.org These materials can act as both adsorbents for CO2 and catalysts for its conversion.

A series of coordination polymers synthesized from 5-aminoisophthalic acid and its thiazole-modified derivative with iron, nickel, and manganese were studied for their ability to electrochemically activate CO2. rsc.org Cyclic voltammetry experiments under a CO2 atmosphere revealed that a complex containing iron and the thiazole-modified ligand could function as an electrocatalyst, reducing CO2 to carbon monoxide (CO). rsc.org Other nickel-containing complexes appeared to activate CO2 by forming an intermediate, though they did not show electrocatalytic activity under the tested conditions. rsc.org

While direct catalytic conversion data for this compound derivatives is still emerging, the related 5-aminoisophthalic acid derivatives highlight the potential of this class of compounds in CO2 capture and utilization. The development of bifunctional materials that combine a CO2 adsorbent with a catalyst is a promising strategy for the direct conversion of CO2 into chemicals like olefins. osti.govresearchgate.net

Epoxidation, the formation of an epoxide from an alkene, is an important industrial process for the synthesis of fine chemicals and intermediates. While specific studies on the use of this compound derivatives in epoxidation are not prevalent in the provided search results, the general principles of MOF-catalyzed epoxidation suggest their potential. MOFs can serve as robust platforms for supporting catalytically active metal centers.

The epoxidation of various olefins, including terpenes like limonene (B3431351) and α-pinene, is an area of active research. nih.gov Catalytic systems often employ transition metals and an oxidizing agent, such as hydrogen peroxide or tert-butyl hydroperoxide. nih.gov The porous nature of MOFs can allow for size and shape selectivity, while the tunable electronic properties of the metal centers can influence the reaction's efficiency and selectivity. For instance, tungsten-based catalysts are known to be effective for epoxidation reactions using hydrogen peroxide. nih.gov The development of MOFs incorporating such catalytically active metals, potentially using functionalized isophthalic acid linkers, could lead to novel epoxidation catalysts.

Mechanistic Insights into Catalytic Processes

The catalytic mechanisms of reactions facilitated by MOF derivatives of 5-substituted isophthalic acids are intrinsically linked to their structural and electronic properties.

In the case of Knoevenagel condensation catalyzed by amino-functionalized MOFs, a cooperative mechanism involving both the Lewis acidic metal centers and the basic amino groups is proposed. nih.gov The Lewis acid sites (e.g., Cu²⁺) are thought to activate the carbonyl group of the aldehyde, making it more electrophilic. Simultaneously, the basic amino groups on the organic linker deprotonate the active methylene compound, generating a nucleophilic carbanion. This dual activation facilitates the condensation reaction, leading to high efficiency under mild conditions. nih.gov The polarity of the solvent also plays a role, with protic solvents like ethanol being more effective due to their ability to stabilize reaction intermediates. nih.gov

For CO2 activation and conversion , the mechanism involves the interaction of the CO2 molecule with the metal centers of the coordination polymer. In the case of the electrocatalytic reduction of CO2 to CO by an iron-based complex, the process likely involves the binding of CO2 to an electrochemically generated reduced metal center. rsc.org This is followed by electron transfer to the CO2 molecule, leading to its reduction and the formation of CO. For the nickel-containing complexes that showed CO2 activation but not conversion, it is suggested that an intermediate species, possibly of the [Ni¹⁺-CO] type, is formed. rsc.org

Understanding the epoxidation mechanism often involves considering the nature of the active oxidizing species generated from the oxidant by the catalyst. For instance, with hydrogen peroxide, peroxo-metal species are often implicated as the active intermediates that transfer an oxygen atom to the double bond of the alkene. nih.gov The specific pathway, whether it involves direct epoxidation or competing side reactions like allylic oxidation, can be influenced by the nature of the catalyst and the reaction conditions. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of 5-Benzoylamino-isophthalic acid. By employing functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), researchers can accurately compute various molecular properties.

The optimized molecular geometry reveals the spatial arrangement of atoms and the planarity of the aromatic rings. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the compound's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For analogous aromatic carboxylic acids, DFT calculations have shown that the HOMO is often distributed over the electron-rich regions, such as the benzoyl and amino groups, while the LUMO is localized on the electron-deficient isophthalic acid moiety. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Table 1: Calculated Reactivity Descriptors for a Representative Aromatic Amide (Note: The following data is illustrative for a compound with similar functional groups, as specific data for this compound is not publicly available.)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Electrophilicity (ω) | 4.2 eV |

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The red regions (negative potential) indicate areas prone to electrophilic attack, typically around the carboxylic oxygen atoms and the carbonyl oxygen of the benzoyl group. The blue regions (positive potential) highlight areas susceptible to nucleophilic attack, such as the hydrogen atoms of the carboxylic acid and amino groups.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can elucidate its potential interactions with biological macromolecules, such as proteins. These simulations are instrumental in drug discovery and materials science.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy values typically indicate a more stable protein-ligand complex.

For instance, in studies involving similar molecules, docking simulations have been employed to predict binding affinities to enzymes like cyclooxygenases or kinases. The interactions are often characterized by hydrogen bonds between the carboxylic acid groups of the ligand and amino acid residues (e.g., Arginine, Lysine) in the active site. The benzoylamino group can also participate in hydrogen bonding and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.net

Table 2: Illustrative Molecular Docking Results of a Benzoylamino Derivative with a Protein Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Arg120, Tyr355, Phe381 |

| Types of Interactions | Hydrogen Bonds, π-π Stacking |

These predictive studies can guide the design of novel derivatives of this compound with enhanced binding affinities and specificities for desired biological targets.

Computational Modeling of Supramolecular Assemblies

This compound possesses functional groups—carboxylic acids and an amide—that are adept at forming non-covalent interactions, particularly hydrogen bonds. These interactions can lead to the self-assembly of molecules into well-ordered, large-scale structures known as supramolecular assemblies. Computational modeling is a key tool for understanding the principles governing this self-assembly process.

Studies on structurally related 5-amidoisophthalic acids have shown that the isophthalic acid moieties can form robust cyclic hexameric structures through intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov These disk-shaped hexamers can then stack on top of each other, driven by π-π stacking interactions between the aromatic rings and further hydrogen bonding involving the amide groups. nih.gov This hierarchical self-assembly can lead to the formation of nanofibers and, ultimately, supramolecular gels. nih.gov

Computational models, ranging from quantum mechanical methods for small clusters to molecular dynamics (MD) simulations for larger systems, can be used to investigate the stability and geometry of these assemblies. nih.gov These models can predict the most favorable hydrogen bonding patterns and the stacking energies of the aromatic cores, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Table 3: Energetic Contributions to a Model Supramolecular Dimer of an Isophthalic Acid Derivative

| Interaction Type | Energy (kcal/mol) |

| Hydrogen Bonding | -15.2 |

| π-π Stacking | -8.7 |

| van der Waals | -5.1 |

| Total Interaction Energy | -29.0 |

By understanding these assembly mechanisms, it is possible to design and engineer novel materials with tailored properties for applications in areas such as drug delivery, tissue engineering, and environmental remediation. nih.gov

Prediction of Reaction Pathways and Active Sites

Computational chemistry offers powerful tools for elucidating reaction mechanisms, identifying reactive sites, and predicting the kinetics and thermodynamics of chemical transformations involving this compound. DFT calculations are particularly useful for mapping out the potential energy surface of a reaction.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid groups can undergo esterification or amidation reactions, while the secondary amide can be involved in hydrolysis or other transformations. The aromatic rings are susceptible to electrophilic substitution, with the directing effects of the substituents determining the regioselectivity.

For example, in an acylation reaction where an amine attacks one of the carboxylic acid groups, DFT can be used to model the transition state of the reaction. The calculated activation energy for this step provides an estimate of the reaction rate. researchgate.net Such studies have shown that the acylation process often proceeds in two steps: the initial nucleophilic attack to form a tetrahedral intermediate, followed by the departure of a leaving group. researchgate.net The first step is typically the rate-determining step. researchgate.net

Local reactivity descriptors, such as the Fukui functions derived from DFT, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.za For this compound, the carboxylic carbons are predicted to be the primary sites for nucleophilic attack, while the oxygen atoms are susceptible to electrophilic attack.

By combining these computational approaches, it is possible to gain a detailed understanding of the chemical behavior of this compound, which can guide its use in synthesis and materials design. nih.gov

Future Perspectives and Research Challenges

Development of Novel Synthetic Strategies

A primary challenge and area of future focus lies in the development of innovative and efficient synthetic methodologies for 5-Benzoylamino-isophthalic acid derivatives. While foundational synthetic routes exist, future work will aim to create more complex and functionalized molecules.

Researchers have already demonstrated the synthesis of various 5-substituted isophthalic acid derivatives to create materials like coordination polymers and coatings for nanoparticles. nih.govrsc.org For instance, a base-catalyzed nucleophilic oxirane ring-opening reaction has been successfully used to create allyl-terminated and dihydroxylated derivatives of dimethyl 5-hydroxyisophthalate, which can bind to the surface of γ-Fe₂O₃ nanoparticles. nih.gov Another area of exploration involves the synthesis of 5-alkylamido isophthalic acid derivatives with varying alkyl chain lengths, which have shown promise as supramolecular organogelators. researchgate.net

Future strategies will likely focus on:

Multi-step, one-pot reactions: Designing synthetic cascades to improve efficiency and reduce waste.

Click Chemistry: Employing highly efficient and specific reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to graft the isophthalic acid moiety onto larger scaffolds like polymers. nih.gov

Solvothermal and Hydrothermal Synthesis: Further exploring these methods for the controlled crystallization of metal-organic frameworks (MOFs) with unique topologies, as demonstrated in the synthesis of MOFs from 5-(benzimidazole-1-yl)isophthalic acid. rsc.org

A summary of representative synthetic strategies for isophthalic acid derivatives is presented below.

Table 1: Examples of Synthetic Strategies for Isophthalic Acid Derivatives| Derivative Class | Synthetic Method | Resulting Product/Application | Reference |

|---|---|---|---|

| Allyl-terminated Adducts | Base-catalyzed nucleophilic oxirane ring-opening | Capping ligands for metal oxide nanoparticles | nih.gov |

| 5-Alkylamido Isophthalic Acids | Standard amidation reactions | Supramolecular organogelators | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis | Fluorescent sensors, coordination polymers | rsc.orgrsc.org |

Rational Design of Materials with Tuned Properties

A significant future direction is the move from serendipitous discovery to the rational design of materials based on this compound. This involves using computational modeling and a deep understanding of intermolecular forces to predict how molecular-level changes will affect macro-scale properties.

The ability of the isophthalic acid moiety to form robust hydrogen-bonded networks is a key design element. researchgate.net By modifying the substituent at the 5-position (the benzoylamino group in this case), researchers can tune the steric and electronic properties of the molecule, thereby controlling its self-assembly into predictable supramolecular structures. researchgate.netontosight.ai For example, derivatives with long alkyl chains have been designed to act as "supergelators," capable of forming stable gels in low-polarity solvents. researchgate.net

Key research challenges and opportunities in rational design include:

Polymorphism Control: Developing methods to control the crystallization process to obtain specific polymorphs with desired mechanical or photophysical properties, a concept that has been explored in other molecular systems. rsc.org

Hierarchical Structures: Designing systems where self-assembly occurs across multiple length scales, from simple hydrogen-bonded dimers to complex two-dimensional sheets or three-dimensional frameworks. researchgate.net

Dynamic Materials: Creating materials that can respond to external stimuli (e.g., light, pH, temperature) by altering their structure and function.

The table below outlines examples of how molecular design influences material properties.

Table 2: Rational Design of Materials Based on Isophthalic Acid Derivatives| Design Strategy | Tuned Property | Example Application | Reference |

|---|---|---|---|

| Introduction of branched alkyl chains | Enhanced gelation ability | Oil spill recovery, fuel storage | researchgate.net |

| Modification of alkoxy chain position | Control of 2D self-assembled motifs | Fabrication of nanostructures | researchgate.net |

| Combination with metal ions | Formation of coordination polymers | Nitric oxide release, catalysis | rsc.org |

| Incorporation of photo-responsive units | Light-induced polymerization | Creation of 1D conjugated polymers | researchgate.net |

Exploration of New Functional Applications

While preliminary applications have been identified, the full functional scope of materials derived from this compound is far from exhausted. Future research will undoubtedly uncover new and exciting uses for these versatile compounds.

Current research points to potential in several areas:

Biomedical Engineering: The ability to form biocompatible scaffolds and supramolecular structures makes these compounds promising for tissue engineering and targeted drug delivery systems. ontosight.ai

Environmental Remediation: The exceptional gelling properties of certain derivatives in organic solvents suggest their use in oil spill cleanup and wastewater treatment. researchgate.net

Sensing and Detection: MOFs constructed from isophthalic acid derivatives have shown high selectivity and sensitivity in detecting metal ions like Fe(III) and Cr(VI) in water through fluorescence quenching. rsc.org

Advanced Coatings: Derivatives have been synthesized to act as non-polymeric, amphiphilic coatings for metal oxide nanoparticles, enhancing their stability and processability. nih.gov

Nanoelectronics: The self-assembly of derivatives on surfaces can be used to create complex two-dimensional nanostructures, and even one-dimensional conjugated polymers (polydiacetylenes) can be formed via tip-induced polymerization, opening doors for molecular-scale electronics. researchgate.net

Future explorations may venture into areas such as catalysis, gas storage and separation (using porous MOFs), and the development of novel liquid crystals.

Advanced Characterization Techniques for In-situ Studies

To achieve the goals of rational design and to fully understand the mechanisms behind novel applications, the use of advanced characterization techniques is paramount. A significant challenge is to study these materials not just in their static, final state, but to observe their formation and behavior in real-time (in-situ).

The advancement of materials science has been extensively supported by progress in characterization techniques. aip.org For materials based on this compound, key techniques include:

Scanning Tunneling Microscopy (STM): Essential for visualizing the self-assembly of molecules on conductive surfaces with sub-nanometer precision, as has been demonstrated for isophthalic acid derivatives on graphite. researchgate.net In-situ STM can track polymerization and structural changes as they happen.

X-ray Diffraction (XRD): Single-crystal and powder XRD are crucial for determining the precise three-dimensional structure of crystalline materials like MOFs and for studying polymorphic transformations. rsc.orgrsc.org

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming molecular structures and studying hydrogen bonding interactions. nih.govmdpi.com In-situ spectroscopic measurements can follow reaction kinetics and structural changes in response to stimuli.

Microscopy and Rheology: For studying organogels and other soft materials, techniques like Scanning Electron Microscopy (SEM) reveal the fibrous network structure, while oscillatory rheology provides critical information on their mechanical properties. nih.govmdpi.com

The future will see an increased reliance on combining these techniques and developing new methods for in-situ and operando characterization, providing unprecedented insight into the dynamic world of supramolecular materials. aip.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Benzoylamino-isophthalic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Begin with the benzoylation of 5-aminoisophthalic acid using benzoyl chloride in a basic aqueous medium (e.g., NaOH) at 0–5°C to minimize hydrolysis. Purify intermediates via recrystallization from ethanol/water mixtures. Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents of benzoyl chloride) and reaction time (2–4 hours). Monitor progress using TLC (silica gel, ethyl acetate/hexane eluent) and characterize products via melting point analysis and FT-IR to confirm amide bond formation .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

-

X-ray crystallography : Resolve crystal structure using SHELX software for refinement, ensuring accurate bond length/angle measurements .

-

NMR spectroscopy : Use - and -NMR in DMSO-d to confirm aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ ~170 ppm).

-

Elemental analysis : Validate purity (>95%) by matching experimental C/H/N percentages to theoretical values .

Technique Key Parameters Purpose X-ray diffraction SHELXL refinement, Mo-Kα radiation (λ=0.7107 Å) Confirm crystal structure FT-IR 1650–1680 cm (amide C=O stretch) Verify benzoylation

Advanced Research Questions

Q. How can computational methods aid in retrosynthetic planning for derivatives of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to calculate activation energies for benzoylation steps. Validate predictions with experimental kinetic studies (e.g., varying temperature from 25°C to 80°C). Cross-reference with databases like Reaxys to identify analogous reactions and optimize solvent selection (e.g., DMF vs. THF) for solubility .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in -NMR) during impurity analysis?

- Methodological Answer :

Repetition under controlled conditions : Exclude environmental artifacts by repeating synthesis in anhydrous solvents.

LC-MS analysis : Identify by-products using reverse-phase C18 columns (ACN/water + 0.1% formic acid). Compare fragmentation patterns to known impurities (e.g., unreacted 5-aminoisophthalic acid).

DOSY NMR : Differentiate between monomeric and dimeric species via diffusion coefficients .

| Impurity Type | Mitigation Strategy | Reference |

|---|---|---|

| Unreacted starting material | Increase benzoyl chloride equivalents (1.5x) | |

| Hydrolysis by-products | Conduct reactions under inert atmosphere (N) |

Q. How should researchers design experiments to assess the coordination chemistry of this compound with metal ions?

- Methodological Answer :